molecular formula C18H16N4O2 B2707816 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine CAS No. 338758-07-9

6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B2707816
CAS No.: 338758-07-9
M. Wt: 320.352
InChI Key: FJNYYXZYFSWTJQ-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of both nitrophenyl and phenyl groups contributes to its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a β-ketoester, the compound can be synthesized through a series of condensation and cyclization reactions.

  • Step 1: Condensation Reaction

      Reagents: Substituted hydrazine, β-ketoester

      Conditions: Acidic or basic medium, reflux

      Product: Intermediate hydrazone

  • Step 2: Cyclization Reaction

      Reagents: Intermediate hydrazone

      Conditions: Heating, presence of a catalyst (e.g., Lewis acid)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Aqueous or organic solvents, controlled temperature

      Products: Oxidized derivatives, potentially altering the nitrophenyl group

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or catalytic hydrogenation

      Conditions: Mild to moderate temperatures, presence of a catalyst

      Products: Reduced derivatives, including amines from nitro groups

  • Substitution:

      Reagents: Nucleophiles like amines or thiols

      Conditions: Solvent choice (e.g., DMF, DMSO), elevated temperatures

      Products: Substituted pyrazolo[3,4-c]pyridine derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

    Solvents: DMF, DMSO, ethanol

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, derivatives of this compound can be used in the development of agrochemicals and materials science. Its structural features allow for modifications that can enhance the properties of industrial products.

Mechanism of Action

The mechanism by which 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolo[3,4-c]pyridine core can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
  • 6-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Uniqueness

Compared to its analogs, 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-nitrophenyl)-2-phenyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-22(24)17-8-6-15(7-9-17)20-11-10-14-12-21(19-18(14)13-20)16-4-2-1-3-5-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNYYXZYFSWTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NN(C=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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